molecular formula C12H11BrClN3OS2 B2794454 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide CAS No. 391874-70-7

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide

Cat. No.: B2794454
CAS No.: 391874-70-7
M. Wt: 392.71
InChI Key: YOZDGZYDYJOTKY-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide is a useful research compound. Its molecular formula is C12H11BrClN3OS2 and its molecular weight is 392.71. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

The compound's derivatives have shown potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties, making them useful as Type II photosensitizers. Such compounds exhibit significant potential for therapeutic applications, especially in oncology, where they could be utilized for the targeted destruction of cancer cells with minimal impact on surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Activities

A series of derivatives containing 1,3,4-thiadiazole have been synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These studies have revealed compounds with notable ABTS and DPPH scavenging activities, indicating their potential as effective agents in treating oxidative stress-related diseases and infections (Menteşe, Ülker, & Kahveci, 2015).

Anticancer Evaluation

The anticancer properties of 1,3,4-thiadiazole derivatives have been explored, particularly their effectiveness against various cancer cell lines. Certain derivatives have been identified with selective toxicity towards leukemic cancer cell lines, indicating the therapeutic potential of these compounds in leukemia treatment (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

DNA Protective Ability and Antimicrobial Action

Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria strains. This suggests their utility in protecting genetic material from oxidative stress and combating microbial infections (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Herbicidal Activity

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it might interact with its targets through covalent bonding, hydrogen bonding, or van der waals interactions . The presence of the bromobenzyl group might play a crucial role in these interactions .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The compound’s effect on these pathways could lead to downstream effects such as changes in cell behavior, gene expression, or protein function.

Pharmacokinetics

The presence of the bromobenzyl group and the thiadiazol group might influence its pharmacokinetic properties . These groups could potentially affect the compound’s solubility, permeability, and stability, thereby influencing its absorption and distribution within the body. The compound’s metabolism and excretion would also be influenced by these factors.

Result of Action

Based on its structural similarity to other compounds, it might induce changes in cell behavior, gene expression, or protein function . These changes could potentially lead to various physiological effects.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the target cells or tissues

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3OS2/c13-9-3-1-8(2-4-9)7-19-12-17-16-11(20-12)15-10(18)5-6-14/h1-4H,5-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZDGZYDYJOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)CCCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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